Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C18H20OSi. This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-2-propynyl)oxy] group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, involves its ability to form strong bonds with various substrates. The compound interacts with molecular targets through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction leads to the formation of stable siloxane linkages, enhancing the properties of the modified substrates .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the [(1,1-diphenyl-2-propynyl)oxy] group.
Diphenylmethylsilane: Contains diphenyl groups but lacks the propynyl and oxy groups.
Trimethylsilane: A simpler silane with only three methyl groups attached to silicon.
Uniqueness
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, is unique due to the presence of the [(1,1-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates and enhanced stability .
Properties
CAS No. |
121284-44-4 |
---|---|
Molecular Formula |
C18H20OSi |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,1-diphenylprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C18H20OSi/c1-5-18(19-20(2,3)4,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h1,6-15H,2-4H3 |
InChI Key |
QTBBPUPOGOVBMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.